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Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in

signal transduction pathways initiated by integrins and growth factor receptors. These

pathways are crucial for a multitude of cellular functions, including cell adhesion, migration,

proliferation, and survival. The autophosphorylation of FAK at tyrosine 397 (Y397) is a critical

initial event in FAK activation. This phosphorylation event creates a high-affinity binding site for

the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex and

the subsequent phosphorylation of other residues on FAK and downstream signaling

molecules. Consequently, the detection and quantification of phosphorylated FAK at Y397 (p-

FAK Y397) serve as a key indicator of FAK activation and the engagement of these critical

signaling pathways. This document provides a detailed protocol for the detection of p-FAK

(Y397) using Western blotting.

FAK Signaling Pathway
The activation of FAK is a central node in cellular signaling. Upon integrin clustering, FAK is

recruited to focal adhesions and undergoes autophosphorylation at Y397. This event initiates a

signaling cascade involving the recruitment and activation of Src, which in turn phosphorylates

other substrates, including p130Cas and paxillin. These events lead to the activation of

downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, which regulate various

cellular processes.
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Caption: FAK Signaling Pathway Activation.

Data Presentation
The following table summarizes representative quantitative data for p-FAK (Y397) expression

levels determined by Western blot analysis in different biological contexts. Densitometry values

are normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a ratio relative

to the control condition.
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Sample Type Condition
Fold Change in p-
FAK (Y397) / Total
FAK (Mean ± SD)

Reference

Human Lung Tissue Normal 1.00 ± 0.15 [1][2]

Non-Small-Cell Lung

Cancer (NSCLC)
0.37 ± 0.94 [1][2]

Small-Cell Lung

Cancer (SCLC)
12.98 ± 7.99 [1][2]

Primary Mouse

Adipocytes
Control (DMSO) 1.00 ± 0.12 [3]

FAK Inhibitor (1 µM) 0.45 ± 0.08 [3]

FAK Inhibitor (10 µM) 0.21 ± 0.05 [3]

Experimental Protocols
This section provides a detailed methodology for the detection of p-FAK (Y397) by Western

blot.

Western Blot Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
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Caption: Western Blot Experimental Workflow.
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Materials and Reagents
a. Buffers and Solutions

RIPA Lysis Buffer:

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40

0.5% Sodium deoxycholate

0.1% SDS

1 mM EDTA

Add fresh before use:

1 mM PMSF

1x Protease Inhibitor Cocktail

1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium

fluoride)

Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM

KH₂PO₄, pH 7.4

Tris-Buffered Saline (TBS): 20 mM Tris-HCl, 150 mM NaCl, pH 7.6

TBST (TBS with Tween 20): TBS with 0.1% Tween 20

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is recommended over

non-fat dry milk for phosphoprotein detection to avoid cross-reactivity with phosphoproteins

in milk.

Primary Antibody Dilution Buffer: 5% BSA in TBST
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Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST

SDS-PAGE Sample Buffer (4x): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-

mercaptoethanol, 0.02% Bromophenol Blue

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3

b. Antibodies

Primary Antibody: Rabbit anti-p-FAK (Y397) monoclonal antibody (Recommended dilution:

1:1000)

Loading Control Primary Antibody: Mouse anti-GAPDH or anti-β-actin monoclonal antibody

(Recommended dilution: 1:5000)

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:2000 -

1:5000) and HRP-conjugated goat anti-mouse IgG (Recommended dilution: 1:5000)

c. Other Materials

PVDF membrane (0.45 µm)

SDS-PAGE gels

Protein assay kit (e.g., BCA)

Chemiluminescent HRP substrate

Western blot imaging system

Protocol
a. Cell Lysis and Protein Extraction

Culture cells to the desired confluency and apply experimental treatments.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold RIPA Lysis Buffer to the cells.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

b. Protein Quantification

Determine the protein concentration of the lysate using a BCA protein assay or a similar

method, following the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer

Dilute the protein samples to the same concentration with RIPA buffer.

Add 4x SDS-PAGE sample buffer to the protein samples to a final concentration of 1x.

Boil the samples at 95-100°C for 5 minutes.

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at

30V at 4°C.

d. Immunoblotting

Following transfer, block the membrane with 5% BSA in TBST for 1 hour at room

temperature with gentle agitation.

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in 5% BSA in

TBST overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat

dry milk in TBST for 1 hour at room temperature with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

e. Detection and Analysis

Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate for 1-5 minutes.

Capture the chemiluminescent signal using a Western blot imaging system.

Quantify the band intensities using densitometry software. Normalize the p-FAK (Y397)

signal to the total FAK or a loading control signal.

f. Stripping and Re-probing for Total FAK or Loading Control

After imaging for p-FAK, the membrane can be stripped and re-probed for total FAK or a

loading control.

Wash the membrane in TBST.

Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, pH 2.0, 1% SDS)

for 30 minutes at room temperature.

Wash the membrane extensively with TBST.

Block the membrane again for 1 hour at room temperature.

Proceed with the primary antibody incubation for total FAK or the loading control, followed by

the appropriate secondary antibody and detection steps as described above.
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Problem Possible Cause Solution

No or Weak Signal Inefficient protein transfer
Confirm transfer efficiency with

Ponceau S staining.

Low protein load
Increase the amount of protein

loaded per lane.

Inactive antibody
Use a fresh aliquot of antibody

and ensure proper storage.

Insufficient primary antibody

concentration

Optimize the primary antibody

dilution.

Presence of sodium azide in

HRP-conjugated secondary

antibody buffer

Ensure all buffers are free of

sodium azide.

High Background Insufficient blocking
Increase blocking time to 2

hours or overnight at 4°C.

Primary or secondary antibody

concentration too high

Decrease the antibody

concentration.

Insufficient washing
Increase the number and

duration of wash steps.

Non-specific Bands Antibody cross-reactivity
Use a more specific

monoclonal antibody.

Protein degradation

Ensure fresh protease and

phosphatase inhibitors are

added to the lysis buffer.

Too much protein loaded
Reduce the amount of protein

loaded per lane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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